In-Depth Technical Guide: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
In-Depth Technical Guide: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
CAS Number: 138300-59-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical properties, potential biological activities, and plausible synthetic routes, aiming to serve as a valuable resource for professionals in drug discovery and development.
Chemical and Physical Properties
2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a small molecule featuring a central 1,3,4-thiadiazole ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position. The presence of the reactive chloromethyl group and the metabolically stable cyclopropyl moiety makes it an interesting candidate for further investigation.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂S | [1][2][3] |
| Molecular Weight | 174.65 g/mol | [1][2][3] |
| Melting Point | 80 °C | [3] |
| Boiling Point | 70 °C at 0.01 mmHg | [3] |
| Density | 1.442 g/cm³ | [3] |
| Flash Point | 134.1 °C | [3] |
| Refractive Index | 1.621 | [3] |
| XLogP3 | 2.15430 | [3] |
Safety and Handling
Based on available safety data, 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Synthesis
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole.
Hypothetical Experimental Protocol:
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Step 1: Synthesis of N-cyclopropylcarbonyl-thiosemicarbazide.
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Cyclopropanecarboxylic acid is activated, for instance, by conversion to its acyl chloride using thionyl chloride.
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The resulting cyclopropanecarbonyl chloride is then reacted with thiosemicarbazide in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to yield the corresponding acylthiosemicarbazide.
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Step 2: Cyclization to 2-amino-5-cyclopropyl-1,3,4-thiadiazole.
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The acylthiosemicarbazide intermediate is subjected to dehydrative cyclization using a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid. Gentle heating may be required to drive the reaction to completion.
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The reaction mixture is then neutralized and the product, 2-amino-5-cyclopropyl-1,3,4-thiadiazole, is extracted and purified.
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Step 3: Conversion to 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole.
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The amino group of 2-amino-5-cyclopropyl-1,3,4-thiadiazole can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization with nitrous acid (from NaNO₂ and a strong acid) followed by hydrolysis.
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Step 4: Chlorination to 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole.
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The resulting 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole is then chlorinated using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the final product.
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Purification can be achieved through techniques like column chromatography or recrystallization.
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Potential Biological Activity and Mechanism of Action
While specific biological data for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is limited in publicly accessible literature, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of a reactive chloromethyl group suggests that this compound could act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA.
Antimicrobial Activity
Many 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the cyclopropyl group may enhance the compound's ability to penetrate microbial cell membranes.
Anticancer Activity
The 1,3,4-thiadiazole ring is a structural component of several anticancer agents.[4][5][8] The cytotoxic effects of these compounds are often attributed to their ability to interfere with DNA synthesis, induce apoptosis, or inhibit key signaling pathways involved in cancer cell proliferation and survival. The electrophilic nature of the chloromethyl group in the target compound suggests a potential mechanism involving the alkylation of DNA or critical proteins within cancer cells, leading to cell cycle arrest and apoptosis.
The closely related analog, 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, has been investigated for its anticancer properties and has shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells.[9] The mechanism of action is thought to involve interaction with cellular targets that regulate apoptosis and cell cycle progression.[9]
A proposed general mechanism of action for 2-halomethyl-1,3,4-thiadiazole derivatives is depicted below:
Caption: Proposed mechanism of action for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. Key areas for future investigation include:
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Development and optimization of a robust synthetic protocol.
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Comprehensive in vitro and in vivo evaluation of its antimicrobial and anticancer activities. This should include determining Minimum Inhibitory Concentrations (MIC) against a panel of microbes and IC₅₀ values against various cancer cell lines.
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Elucidation of the specific molecular targets and mechanisms of action. This could involve target identification studies, analysis of effects on cell cycle and apoptosis, and investigation of its impact on relevant signaling pathways.
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Structure-activity relationship (SAR) studies. Synthesizing and testing analogs with modifications to the cyclopropyl and chloromethyl groups could provide insights into the structural requirements for optimal activity and selectivity.
This technical guide serves as a foundational resource for researchers interested in 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. While specific data for this compound is emerging, the broader understanding of the 1,3,4-thiadiazole class of compounds suggests that it is a promising scaffold for the development of new therapeutic agents.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]
- 9. 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole|CAS 951122-65-9 [benchchem.com]
